molecular formula C43H54N8O7 B608413 Cyclo(D-alanyl-D-phenylalanyl-D-tryptophyl-L-lysyl-D-threonyl-N-methyl-D-phenylalanyl) CAS No. 145758-79-8

Cyclo(D-alanyl-D-phenylalanyl-D-tryptophyl-L-lysyl-D-threonyl-N-methyl-D-phenylalanyl)

Cat. No. B608413
CAS RN: 145758-79-8
M. Wt: 794.95
InChI Key: SZWKOMVIIOBYSH-KOYBAMIHSA-N
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Description

L 363572 is a hexapeptide analog of MK 678;  does not affect locomotor acitivity in rats.

Scientific Research Applications

Plant Growth Regulation

Cyclo-peptides have been identified as regulators of plant growth. For instance, cyclo-peptides produced by Penicillium sp. have shown different biological activities against a variety of plants, indicating their role in plant growth regulation and potential applications in agriculture (Kimura et al., 1996).

Conformational Studies

Conformational studies of cyclo-peptides, involving the analysis of coupling constants and the application of isotopes, provide insights into the structure-activity relationships essential for designing peptides with specific biological activities (Vičar et al., 1982).

Photosynthetic Electron Flow

Research on cyclo-peptides has also extended to their impact on photosynthesis. Compounds such as tentoxin have been found to influence the delayed fluorescence of photosystem II in Chlorella fusca, suggesting a direct action on the photosynthetic electron flow independent of known tentoxin targets (Beltzig et al., 1984).

DNA Topoisomerase I Inhibition

Cyclo-peptides have been evaluated for their potential as inhibitors of DNA topoisomerase I, an enzyme crucial for DNA replication and transcription. Studies have shown that certain cyclo-peptides can inhibit DNA topoisomerase I activity more strongly than known inhibitors, indicating their potential as novel therapeutic agents (Rhee, 2002).

Biosynthetic Incorporation

The biosynthetic incorporation of cyclo-peptides into natural products in organisms like Aspergillus terreus has been demonstrated, shedding light on the natural roles and synthetic applications of these compounds in producing complex molecules (Boente et al., 1981).

properties

CAS RN

145758-79-8

Product Name

Cyclo(D-alanyl-D-phenylalanyl-D-tryptophyl-L-lysyl-D-threonyl-N-methyl-D-phenylalanyl)

Molecular Formula

C43H54N8O7

Molecular Weight

794.95

IUPAC Name

(3S,6S,9R,12R,15R,18S)-9-((1H-indol-3-yl)methyl)-6-(4-aminobutyl)-12,18-dibenzyl-3-((R)-1-hydroxyethyl)-1,15-dimethyl-1,4,7,10,13,16-hexaazacyclooctadecane-2,5,8,11,14,17-hexaone

InChI

1S/C43H54N8O7/c1-26-38(53)48-34(22-28-14-6-4-7-15-28)40(55)49-35(24-30-25-45-32-19-11-10-18-31(30)32)41(56)47-33(20-12-13-21-44)39(54)50-37(27(2)52)43(58)51(3)36(42(57)46-26)23-29-16-8-5-9-17-29/h4-11,14-19,25-27,33-37,45,52H,12-13,20-24,44H2,1-3H3,(H,46,57)(H,47,56)(H,48,53)(H,49,55)(H,50,54)/t26-,27-,33+,34-,35-,36+,37+/m1/s1

InChI Key

SZWKOMVIIOBYSH-KOYBAMIHSA-N

SMILES

C[C@H]([C@@H]1NC([C@@H](NC([C@H](NC([C@H](NC([C@H](NC([C@@H](N(C1=O)C)Cc2ccccc2)=O)C)=O)Cc3ccccc3)=O)Cc(c[nH]4)c5c4cccc5)=O)CCCCN)=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

L 363572;  L-363572;  L363572;  L363-572;  L 363-572;  L-363-572; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclo(D-alanyl-D-phenylalanyl-D-tryptophyl-L-lysyl-D-threonyl-N-methyl-D-phenylalanyl)
Reactant of Route 2
Cyclo(D-alanyl-D-phenylalanyl-D-tryptophyl-L-lysyl-D-threonyl-N-methyl-D-phenylalanyl)
Reactant of Route 3
Cyclo(D-alanyl-D-phenylalanyl-D-tryptophyl-L-lysyl-D-threonyl-N-methyl-D-phenylalanyl)
Reactant of Route 4
Cyclo(D-alanyl-D-phenylalanyl-D-tryptophyl-L-lysyl-D-threonyl-N-methyl-D-phenylalanyl)
Reactant of Route 5
Cyclo(D-alanyl-D-phenylalanyl-D-tryptophyl-L-lysyl-D-threonyl-N-methyl-D-phenylalanyl)
Reactant of Route 6
Cyclo(D-alanyl-D-phenylalanyl-D-tryptophyl-L-lysyl-D-threonyl-N-methyl-D-phenylalanyl)

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